sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate
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Overview
Description
Sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate is a complex organic compound with a unique structure that includes a cyano group, a phenylhydrazinylidene moiety, and an inden-1-olate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate typically involves the reaction of an appropriate indenone derivative with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylhydrazinylidene moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate exerts its effects involves interactions with specific molecular targets. The cyano group and phenylhydrazinylidene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate is unique due to the presence of the cyano group and phenylhydrazinylidene moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various research applications.
Properties
IUPAC Name |
sodium;(3E)-2-cyano-3-(phenylhydrazinylidene)inden-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O.Na/c17-10-14-15(19-18-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)20;/h1-9,18,20H;/q;+1/p-1/b19-15+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMBPEKZKORXSZ-QTCZRQAZSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=C2C#N)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\C3=CC=CC=C3C(=C2C#N)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N3NaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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